9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(cyclohexylamino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound is characterized by the presence of an amino group at the first position and a cyclohexylamino group at the fourth position on the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-(cyclohexylamino)anthraquinone can be synthesized through a multi-step process. One common method involves the initial nitration of anthraquinone to form 1-nitroanthraquinone, followed by reduction to 1-aminoanthraquinone. The final step involves the reaction of 1-aminoanthraquinone with cyclohexylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of 1-amino-4-(cyclohexylamino)anthraquinone often employs continuous-flow methods to ensure safety and efficiency. The ammonolysis of 1-nitroanthraquinone at high temperatures is a commonly used technique .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(cyclohexylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core .
Scientific Research Applications
1-Amino-4-(cyclohexylamino)anthraquinone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes for textiles and other materials
Mechanism of Action
The mechanism of action of 1-amino-4-(cyclohexylamino)anthraquinone involves its interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and halting DNA replication and transcription. This leads to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1-Amino-2-cyclohexylaminoanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
1-Amino-4-(cyclohexylamino)anthraquinone is unique due to the presence of both an amino group and a cyclohexylamino group on the anthraquinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6408-45-3 |
---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-amino-4-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7,21H2 |
InChI Key |
KXKQOXULEPSPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.